Product packaging for 5-Methylidenepentadecane(Cat. No.:CAS No. 115146-98-0)

5-Methylidenepentadecane

Cat. No.: B048220
CAS No.: 115146-98-0
M. Wt: 224.42 g/mol
InChI Key: ZNKXDVLPLNHVGQ-UHFFFAOYSA-N
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Description

5-Methylidenepentadecane is a high-value, long-chain terminal alkene characterized by a methylidene group (-CH₂) at the fifth carbon of a pentadecane backbone. This unique structure makes it a versatile building block and a compound of significant interest in organic synthesis and materials science research. Its primary research value lies in its application as a key intermediate in the synthesis of complex organic molecules, including specialized polymers, surfactants, and liquid crystals, where its long alkyl chain contributes to hydrophobicity and self-assembly properties. The terminal exocyclic double bond is highly reactive, allowing for further functionalization via hydrofunctionalization, cross-metathesis, or polymerization reactions, enabling the precise engineering of molecular architecture. Researchers also utilize this compound in studies related to lipid membrane dynamics, as a synthetic analog for naturally occurring hydrocarbons, and in the investigation of pheromone and semiochemical structures in chemical ecology. Its well-defined linear structure is crucial for establishing structure-property relationships in the development of new functional materials and surface-active agents. This compound is provided as a high-purity material to ensure reproducibility and reliability in advanced experimental settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32 B048220 5-Methylidenepentadecane CAS No. 115146-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylidenepentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKXDVLPLNHVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453902
Record name Pentadecane,5-methylene-
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URL https://comptox.epa.gov/dashboard/DTXSID10453902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115146-98-0
Record name Pentadecane,5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methylidenepentadecane

Strategies for Carbon-Carbon Bond Formation Leading to Alkene Synthesis

The creation of the exocyclic double bond in 5-Methylidenepentadecane is the central challenge in its synthesis. Methodologies such as olefin metathesis, Wittig olefination, and palladium-catalyzed cross-coupling reactions provide powerful tools for this transformation. researchgate.netnih.gov

Olefin metathesis is a versatile reaction that breaks and reforms carbon-carbon double bonds, catalyzed by transition metal complexes like those based on ruthenium or molybdenum. nih.govnih.gov For the synthesis of this compound, cross-metathesis (CM) would be the most applicable approach. princeton.edu This strategy involves the reaction of two different alkenes to produce new alkenic products.

A plausible, albeit challenging, cross-metathesis route to this compound would involve the reaction of a long-chain internal alkene with a methylene (B1212753) source. For instance, a precursor like 5-ethylpentadec-4-ene could theoretically react with a methylene-donating reagent in the presence of a catalyst like a Grubbs' catalyst. However, controlling the regioselectivity of such reactions can be difficult, often leading to a mixture of products.

A more controlled approach might involve an ethenolysis reaction (metathesis with ethylene) on a substituted diene precursor, though this is a complex route. The primary advantage of metathesis is its high functional group tolerance, although this is less critical for a simple hydrocarbon like this compound. nih.govharvard.edu The development of highly active and selective catalysts continues to expand the applicability of this method. princeton.edu

Table 1: Comparison of Potential Olefin Metathesis Catalysts

Catalyst Type Common Examples Key Characteristics
Grubbs' Catalysts Grubbs' 1st Gen, 2nd Gen, Hoveyda-Grubbs Ruthenium-based; high tolerance to air, moisture, and various functional groups; widely used in RCM, CM, and ROMP. harvard.edu

| Schrock's Catalysts | Schrock's Molybdenum Imido Alkylidene | Molybdenum-based; generally higher reactivity than Grubbs' catalysts but more sensitive to air and moisture. |

The Wittig reaction is a highly reliable and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmnstate.edu It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). lumenlearning.com This methodology offers a direct and highly regioselective route to this compound.

The most logical synthetic disconnection for a Wittig approach is at the double bond of the target molecule. This leads to two components: pentadecan-5-one and a methyl-containing phosphorus ylide. The reaction proceeds by treating pentadecan-5-one with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org

The synthesis of the required Wittig reagent is straightforward and typically involves two steps:

Formation of a phosphonium (B103445) salt : Triphenylphosphine (B44618) (PPh₃) reacts with a methyl halide (e.g., methyl bromide) via an Sₙ2 reaction to form methyltriphenylphosphonium (B96628) bromide. masterorganicchemistry.com

Deprotonation to form the ylide : The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), to remove a proton and generate the nucleophilic ylide. masterorganicchemistry.com

The subsequent reaction between the ylide and pentadecan-5-one involves a nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. organic-chemistry.org This four-membered ring intermediate then decomposes to yield the desired alkene, this compound, and triphenylphosphine oxide as a stable byproduct. mnstate.edu The formation of the highly stable P=O bond is the driving force for this reaction. lumenlearning.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govyoutube.com Reactions like the Suzuki, Negishi, and Stille couplings can be adapted to construct alkenes. youtube.com For the synthesis of this compound, a cross-coupling strategy would involve joining a vinyl-containing fragment with an appropriate alkyl fragment.

A feasible approach would be the coupling of a C₁₀ alkyl organometallic reagent with a C₅ vinyl halide precursor. For example, a Negishi coupling could be employed, which involves the reaction of an organozinc reagent with an organic halide. youtube.com The synthesis could proceed as follows:

Preparation of the organometallic reagent : A 1-decyl halide (e.g., 1-bromodecane) is converted into a decylzinc reagent.

Preparation of the vinyl halide : A suitable precursor would be a 2-methylene-1-halopentane.

Coupling Reaction : The two fragments are then coupled in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the C-C bond and yield this compound.

Alternatively, a Suzuki coupling could be used, which couples an organoboron compound with an organic halide. orgsyn.org This reaction is known for its mild conditions and tolerance of various functional groups. researchgate.net The choice of coupling partners and catalyst system is crucial for achieving high yields and preventing side reactions. researchgate.net

Table 2: Overview of Applicable Cross-Coupling Reactions

Reaction Name Nucleophile (M-R¹) Electrophile (R²-X) Typical Catalyst
Suzuki Coupling Organoboron (e.g., R-B(OH)₂) Vinyl/Aryl Halide Pd(PPh₃)₄, PdCl₂(dppf)
Negishi Coupling Organozinc (e.g., R-ZnCl) Vinyl/Aryl Halide Pd(PPh₃)₄
Stille Coupling Organotin (e.g., R-SnBu₃) Vinyl/Aryl Halide Pd(PPh₃)₄

| Kumada Coupling | Organomagnesium (Grignard) | Vinyl/Aryl Halide | Pd or Ni catalysts |

Regioselective and Stereoselective Synthetic Control

Achieving the correct isomer is paramount in organic synthesis. For this compound, this involves ensuring the methylidene group is placed exclusively at the C-5 position.

Regioselectivity refers to the control of where a reaction occurs on a molecule. In the synthesis of this compound, each of the discussed methodologies offers a different level of regiocontrol.

Wittig Reaction : This method provides excellent and unambiguous regiocontrol. The position of the newly formed double bond is dictated entirely by the location of the carbonyl group in the ketone starting material. By using pentadecan-5-one, the methylidene group is guaranteed to be formed at the 5-position. mnstate.edu

Cross-Coupling Reactions : Regioselectivity is also very well-controlled in cross-coupling reactions. The position of the double bond is predetermined by the structure of the vinyl halide or vinyl-organometallic coupling partner. researchgate.net For instance, if 1-bromo-2-methylenepentane is used as a starting material, the double bond's position is fixed.

Olefin Metathesis : Cross-metathesis reactions can often result in a mixture of products, making regiocontrol a significant challenge. The catalyst, solvent, and substrate structure all influence the outcome. Achieving high regioselectivity for the synthesis of a specific internal methylidene alkene via CM would require careful optimization and potentially the use of specialized directing groups or highly selective catalysts.

Stereoselectivity in alkene synthesis typically refers to the preferential formation of one stereoisomer (E or Z) over another. However, in the case of this compound, the target molecule has a 1,1-disubstituted (terminal) double bond. This structure means that E/Z isomerism is not possible, simplifying the stereochemical considerations for the final product.

While the product itself lacks stereoisomers at the double bond, the principles of stereoselectivity are fundamental to the reactions used.

Wittig Reaction : The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. organic-chemistry.org

Non-stabilized ylides (with alkyl or H substituents) typically react under kinetic control to form Z-alkenes preferentially.

Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more stable and react under thermodynamic control, leading predominantly to E-alkenes. Since the synthesis of this compound uses methylenetriphenylphosphorane (a non-stabilized ylide), if it were reacting with an aldehyde to form an internal disubstituted alkene, Z-selectivity would be expected. However, because it reacts with a ketone to form a terminal alkene, this selectivity is not relevant to the final product structure.

Cross-Coupling and Olefin Metathesis : In many cross-coupling and metathesis reactions, the stereochemistry of the starting alkene is often retained in the product. If a starting material with a defined E or Z configuration were used, that configuration would likely be transferred to the product. For this compound, since the methylidene group has no E/Z isomers, this consideration is moot.

Catalytic Systems in this compound Synthesis

The introduction of the exocyclic double bond in this compound is a key transformation that can be achieved through various catalytic systems. These methods offer different advantages concerning yield, stereoselectivity, and reaction conditions.

Transition metal-catalyzed reactions are powerful tools for carbon-carbon bond formation, including the synthesis of alkenes. nih.gov For the conversion of a ketone like pentadecan-5-one to this compound, several transition metal-based methodologies are applicable.

One of the most common approaches for the methylenation of ketones is the Wittig reaction, which utilizes a phosphonium ylide. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com While stoichiometric in phosphorus, its reliability makes it a benchmark for comparison. Catalytic variants and alternatives using other transition metals have been developed to improve atom economy and expand the reaction scope.

Rhodium(I) complexes, for instance, have been shown to efficiently catalyze the methylenation of ketones using trimethylsilyldiazomethane. acs.org This method can be superior to the traditional Wittig reaction, especially for ketones that are prone to enolization. acs.org The reaction conditions are typically mild, and the catalyst loading can be kept low. acs.org

Below is a table illustrating the potential application of a rhodium-catalyzed methylenation for the synthesis of terminal alkenes from ketones, which could be analogous to the synthesis of this compound from pentadecan-5-one.

CatalystReagentSolventTemperature (°C)Yield (%)Reference
RhCl(PPh₃)₃TMS-CH₂N₂ / PPh₃ / 2-propanol1,4-Dioxane6560-97 acs.org
Pd(OAc)₂DiazomethaneToluene80VariesN/A
TiCl₄/Zn/CH₂Br₂N/ATHF25GoodN/A

This table presents representative data for the methylenation of various ketones using transition metal catalysis and is intended to be illustrative for the potential synthesis of this compound.

Other transition metals like palladium and nickel are also utilized in cross-coupling reactions that can form terminal alkenes, although these are more commonly used for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in organic synthesis. For the synthesis of terminal alkenes, organocatalytic methods are less common than transition metal-catalyzed or stoichiometric olefination reactions. However, certain strategies can be envisaged.

One potential, albeit indirect, organocatalytic approach could involve an α-functionalization of the precursor ketone, pentadecan-5-one, followed by an elimination reaction. For instance, an organocatalyzed α-selenylation or α-sulfenylation could introduce a leaving group that, upon oxidation and subsequent elimination, would yield the desired terminal alkene.

While direct organocatalytic methylenation of ketones is not a widely established method, research in this area is ongoing. The development of new organocatalysts could provide future pathways for such transformations.

Acid-catalyzed reactions are fundamental in organic synthesis, often employed for condensation and dehydration reactions. However, for the direct synthesis of a terminal methylidene group from a ketone like pentadecan-5-one, acid-catalyzed condensation is not a typical approach.

Standard acid-catalyzed aldol-type condensations involving a ketone and a one-carbon electrophile (like formaldehyde) would likely lead to the formation of an α,β-unsaturated ketone after dehydration, rather than a terminal alkene.

An alternative acid-catalyzed process could involve the dehydration of a tertiary alcohol. If 5-methylpentadecan-5-ol could be synthesized, its acid-catalyzed dehydration could potentially yield this compound. However, controlling the regioselectivity of the elimination to favor the terminal alkene over internal alkene isomers would be a significant challenge.

Organic Reactivity and Reaction Mechanisms of 5 Methylidenepentadecane

Electrophilic Addition Reactions to the Methylidene Moiety

The double bond in 5-Methylidenepentadecane is susceptible to attack by electrophiles, leading to the formation of more saturated derivatives. ibchem.comsavemyexams.combyjus.com These reactions typically proceed through the formation of a carbocation intermediate, with the regioselectivity of the addition being a critical aspect. chemistrysteps.com

Catalytic Hydrogenation Studies and Mechanisms

Catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, resulting in the formation of the corresponding saturated alkane, 5-methylpentadecane (B1595188). chemistrytalk.orglibretexts.org This reaction is a reduction and is highly exothermic. libretexts.org The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the catalyst, typically a finely divided metal such as palladium, platinum, or nickel. libretexts.org The hydrogen atoms are then transferred to the same face of the double bond, a process known as syn-addition. chemistrytalk.orglibretexts.org

Mechanism:

Adsorption: Both this compound and H₂ are adsorbed onto the metal catalyst surface.

H-H Bond Cleavage: The H-H bond is weakened and cleaved by the metal.

Hydrogen Transfer: Two hydrogen atoms are sequentially added to the two carbons of the former double bond from the same side. libretexts.org

Desorption: The resulting saturated alkane, 5-methylpentadecane, desorbs from the catalyst surface.

Catalyst SystemTemperature (°C)Pressure (atm)Reaction Time (h)Conversion to 5-methylpentadecane (%)
10% Pd/C2512>99
PtO₂ (Adam's catalyst)2511.5>99
Raney Ni5050498

This table presents hypothetical data based on typical conditions for catalytic hydrogenation of alkenes.

Halogenation and Hydrohalogenation Pathways

Halogenation: The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) leads to the formation of a vicinal dihalide. The reaction proceeds via an electrophilic addition mechanism involving a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound typically follows Markovnikov's rule. chemistrysteps.comyoutube.com The electrophilic hydrogen atom adds to the less substituted carbon of the double bond (the CH₂ group), leading to the formation of a more stable tertiary carbocation at the C5 position. The subsequent attack of the halide nucleophile on this carbocation yields the 5-halo-5-methylpentadecane as the major product. savemyexams.com

ReagentSolventMajor ProductMinor Product
Br₂CCl₄5,6-Dibromo-5-methylpentadecane-
HClDiethyl ether5-Chloro-5-methylpentadecane6-Chloro-5-methylpentadecane
HBrAcetic acid5-Bromo-5-methylpentadecane6-Bromo-5-methylpentadecane

This table illustrates the expected products from halogenation and hydrohalogenation reactions based on established regioselectivity rules.

Hydration and Oxymercuration-Demercuration Reactions

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond of this compound to form an alcohol. This reaction also adheres to Markovnikov's rule, proceeding through the formation of the more stable tertiary carbocation at C5. The major product is therefore 5-methylpentadecan-5-ol. libretexts.org A potential drawback of this method is the possibility of carbocation rearrangements, although with a tertiary carbocation being formed initially, this is less likely. libretexts.orglibretexts.org

Oxymercuration-Demercuration: This two-step procedure provides a more reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements. libretexts.orgvedantu.commasterorganicchemistry.com

Oxymercuration: this compound reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous tetrahydrofuran (B95107) (THF). A cyclic mercurinium ion intermediate is formed, which is then opened by the nucleophilic attack of a water molecule at the more substituted carbon (C5). libretexts.orgwikipedia.org

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield 5-methylpentadecan-5-ol. masterorganicchemistry.comwikipedia.org

Reaction ConditionsExpected Major ProductHypothetical Yield (%)
H₂SO₄, H₂O5-methylpentadecan-5-ol75
1. Hg(OAc)₂, H₂O/THF 2. NaBH₄5-methylpentadecan-5-ol95

This table compares the hypothetical yields of the hydration product via two different methods.

Radical Reactions Involving the Alkene Functionality

In the presence of peroxides or other radical initiators, the addition of HBr to this compound can proceed via a radical chain mechanism. libretexts.orgyoutube.com This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical from HBr and the peroxide. The bromine radical then adds to the less substituted carbon of the double bond to generate a more stable tertiary radical at the C5 position. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product, 6-bromo-5-methylpentadecane, and regenerate a bromine radical to continue the chain reaction. csbsju.edu This regioselectivity is in direct contrast to the electrophilic addition of HBr. libretexts.org

ReactionInitiatorMajor ProductHypothetical Yield (%)
HBr AdditionPeroxide (ROOR)6-Bromo-5-methylpentadecane90

This table shows the expected outcome of the radical addition of HBr to this compound.

Oxidation Reactions of the Methylidene Group

The electron-rich double bond of this compound is also susceptible to oxidation by various reagents.

Epoxidation Studies and Diastereoselectivity

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism. Since this compound is a prochiral molecule, its epoxidation creates a new stereocenter at the C5 position, leading to the formation of a racemic mixture of the two enantiomers of 5-methyl-5-(oxiran-2-yl)tridecane.

In cases where the alkene substrate contains a pre-existing stereocenter, epoxidation can lead to the formation of diastereomers. For this compound itself, this is not directly applicable. However, if a chiral catalyst were employed, such as in the Sharpless epoxidation of an allylic alcohol derivative, enantioselective epoxidation could be achieved. nih.gov For a simple epoxidation with m-CPBA, no diastereoselectivity is observed as the product is a racemate.

Oxidizing AgentSolventProductDiastereomeric Ratio
m-CPBACH₂Cl₂(±)-5-methyl-5-(oxiran-2-yl)tridecaneNot Applicable (Racemic Mixture)

This table describes the product of the epoxidation of this compound.

Ozonolysis and Oxidative Cleavage Reactions

Ozonolysis involves the reaction of an alkene with ozone (O₃), typically at low temperatures, to form an unstable primary ozonide intermediate. This intermediate rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). The subsequent workup of the ozonide determines the final products.

A reductive workup , commonly employing reagents such as dimethyl sulfide (B99878) (DMS) or zinc and water, would cleave the ozonide to yield two carbonyl compounds. In the case of this compound, this reaction is expected to produce pentadecan-5-one and formaldehyde (B43269).

An oxidative workup , using reagents like hydrogen peroxide (H₂O₂), would lead to the formation of a ketone and a carboxylic acid. For this compound, this would result in pentadecan-5-one and formic acid, which could be further oxidized to carbon dioxide and water under certain conditions.

Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions can also cleave the double bond of this compound, typically yielding pentadecan-5-one and, depending on the exact conditions, either formaldehyde or formic acid which would likely be oxidized to carbon dioxide.

Table 1: Predicted Products of Ozonolysis and Oxidative Cleavage of this compound

Reagent/WorkupPredicted Products
1. O₃, -78 °C; 2. DMS (Reductive Workup)Pentadecan-5-one, Formaldehyde
1. O₃, -78 °C; 2. H₂O₂ (Oxidative Workup)Pentadecan-5-one, Formic Acid
Hot, acidic/basic KMnO₄Pentadecan-5-one, Carbon Dioxide

Cycloaddition Reactions Involving the Terminal Alkene (e.g., Diels-Alder)

The terminal alkene of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). Current time information in Bangalore, IN. In this context, this compound would act as the dienophile. For a successful Diels-Alder reaction, the dienophile is often substituted with electron-withdrawing groups, which this compound lacks. Therefore, it would be expected to be a relatively poor dienophile in normal-demand Diels-Alder reactions. However, reactions with highly reactive dienes, particularly those with electron-donating groups (inverse-electron-demand Diels-Alder), or under forcing conditions (high temperature or pressure), could potentially lead to the formation of a cyclohexene (B86901) derivative.

For example, a hypothetical reaction with a reactive diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene. The regioselectivity of the reaction would be a key consideration, though typically not a major issue with a symmetrical diene like butadiene.

Other cycloadditions, such as [2+2] cycloadditions with ketenes or photochemical [2+2] cycloadditions, could also be envisioned, leading to the formation of four-membered rings. 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides would form five-membered heterocyclic rings.

Functional Group Interconversions and Transformations at the Alkene

The double bond of this compound is a versatile functional group that can be converted into a wide array of other functionalities. These interconversions are fundamental in organic synthesis.

Common transformations include:

Hydration: Addition of water across the double bond, typically catalyzed by acid, would follow Markovnikov's rule to produce the tertiary alcohol, 5-methylpentadecan-5-ol. Anti-Markovnikov hydration can be achieved through hydroboration-oxidation, which would yield the primary alcohol, (5-decyl)pentan-1-ol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would result in the formation of a vicinal dihalide, 5,6-dihalo-5-methylpentadecane.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would also follow Markovnikov's rule to give the tertiary halide, 5-halo-5-methylpentadecane.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, 5-methyl-5-(oxiran-2-yl)pentadecane.

Hydrogenation: Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd, Pt, Ni) would reduce the alkene to the corresponding alkane, 5-methylpentadecane.

Table 2: Predicted Products of Functional Group Interconversions of this compound

ReactionReagentsPredicted Major Product
Markovnikov HydrationH₂O, H⁺5-methylpentadecan-5-ol
Anti-Markovnikov Hydration1. BH₃·THF; 2. H₂O₂, NaOH(5-decyl)pentan-1-ol
BrominationBr₂5,6-dibromo-5-methylpentadecane
HydrobrominationHBr5-bromo-5-methylpentadecane
Epoxidationm-CPBA5-methyl-5-(oxiran-2-yl)pentadecane
HydrogenationH₂, Pd/C5-methylpentadecane

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on this compound are not available, the mechanisms of the reactions described above are well-established in organic chemistry.

Ozonolysis: The reaction proceeds through a concerted 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide, followed by a retro-1,3-dipolar cycloaddition to give a carbonyl compound and a carbonyl oxide. These then recombine in another 1,3-dipolar cycloaddition to form the ozonide.

Diels-Alder Reaction: This is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. Current time information in Bangalore, IN. The stereochemistry of the reactants is retained in the product.

Electrophilic Additions (Hydration, Halogenation, Hydrohalogenation): These reactions typically proceed through a stepwise mechanism involving the formation of a carbocation intermediate. For this compound, the more stable tertiary carbocation at the C5 position would be preferentially formed, leading to Markovnikov products.

Hydroboration-Oxidation: This reaction proceeds through a concerted, syn-addition of the borane (B79455) across the double bond, with the boron adding to the less substituted carbon. Subsequent oxidation with retention of stereochemistry leads to the anti-Markovnikov alcohol.

Epoxidation: The reaction with a peroxy acid is a concerted process where the oxygen atom is transferred to the double bond in a single step.

Further mechanistic investigations for this compound could involve kinetic studies to determine reaction rates and activation parameters, isotopic labeling studies to trace the pathways of atoms, and computational modeling to explore transition state geometries and energies. These studies would provide deeper insights into the specific reactivity of this long-chain terminal alkene.

Synthesis and Investigation of Derivatives and Analogues of 5 Methylidenepentadecane

Structural Modification Strategies

The chemical architecture of 5-methylidenepentadecane, characterized by a fifteen-carbon chain with an exocyclic double bond at the 5-position, provides multiple sites for structural alteration. These modifications can be broadly categorized into homologation, introduction of heteroatoms, and functionalization at both saturated and unsaturated positions.

Homologation, the process of extending a molecular chain by a methylene (B1212753) (-CH2-) unit, and other variations in chain length can significantly impact the lipophilicity and conformational flexibility of the molecule. nih.govscienceopen.com A recently developed catalytic one-carbon homologation process for alkenes, which utilizes a multifaceted allylsulfone reagent in a one-pot cross-metathesis and fragmentation-retro-ene cascade, presents a viable strategy for extending the alkyl chain of this compound. nih.gov This method could be employed to synthesize a series of homologues with varying chain lengths, allowing for a systematic investigation of the effect of chain length on biological activity.

Conversely, shorter-chain analogues could be synthesized using standard olefination techniques, such as the Wittig reaction, by coupling appropriately sized aldehydes and phosphonium (B103445) ylides. acs.orgnih.gov Alkene metathesis is another powerful tool for modifying chain length, where cross-metathesis with shorter or longer chain alkenes can lead to a variety of homologues. libretexts.orgsci-hub.se

Table 1: Hypothetical Homologues of this compound Synthesized via Different Strategies

Compound Name Synthetic Strategy Potential Change in Properties
5-Methylidenehexadecane One-carbon homologation Increased lipophilicity
5-Methylidenetetradecane Wittig reaction with a shorter aldehyde Decreased lipophilicity

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the long alkyl chain can profoundly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. One approach to achieve this is through the synthesis of precursors containing heteroatoms, which are then elaborated into the final this compound analogue. For instance, an ether linkage could be incorporated by starting with a long-chain alcohol that is subsequently converted to an aldehyde and subjected to an olefination reaction.

Another strategy involves the catalytic functionalization of C-H bonds in the alkane chain, although achieving high regioselectivity in a long aliphatic chain remains a significant challenge. illinois.edutechnion.ac.il However, advances in this area, including the use of shape-selective catalysts, offer potential pathways for the direct introduction of functional groups containing heteroatoms at specific positions. illinois.edu

Table 2: Examples of this compound Analogues with Heteroatoms

Analogue Position of Heteroatom Synthetic Approach Potential Impact
10-Oxa-5-methylidenepentadecane C-10 Williamson ether synthesis followed by olefination Increased polarity, potential for hydrogen bonding

Both the saturated alkyl chain and the exocyclic double bond of this compound are amenable to functionalization. The double bond is a particularly reactive site for a variety of addition and oxidation reactions.

Functionalization of the Double Bond:

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate, using peroxy acids like m-CPBA or through enzymatic epoxidation. mdpi.comcsic.eslibretexts.org Fungal peroxygenases have shown potential for the epoxidation of long-chain terminal alkenes. mdpi.comcsic.es

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of a hydroxyl group to the double bond, yielding a primary alcohol. chemistrysteps.commasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl groups. wikipedia.orgorganicchemistrytutor.com

Dihydroxylation: The alkene can be converted to a diol through syn-dihydroxylation using reagents like osmium tetroxide or through anti-dihydroxylation via epoxidation followed by acid-catalyzed ring-opening.

Functionalization of the Saturated Chain:

Direct functionalization of the saturated C-H bonds of the alkane chain is challenging due to their low reactivity. technion.ac.il However, transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. u-tokyo.ac.jprsc.org These methods can introduce functional groups at various positions along the chain, although controlling regioselectivity can be difficult. technion.ac.il

Table 3: Potential Functionalized Derivatives of this compound

Derivative Site of Functionalization Reaction Resulting Functional Group
5-(Hydroxymethyl)pentadecane Double bond Hydroboration-Oxidation Primary alcohol
5,6-Epoxy-5-methylpentadecane Double bond Epoxidation Epoxide

Synthesis of Related Alkylated Alkenes

The synthesis of a library of structurally related alkylated alkenes can be achieved through various olefination reactions. The Wittig reaction and its modifications, as well as the Julia-Kocienski olefination, are particularly well-suited for the synthesis of alkenes from aldehydes and ketones. alfa-chemistry.comwikipedia.orgwikipedia.org

The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde or ketone, is a widely used method for alkene synthesis. wikipedia.orgorganic-chemistry.org For the synthesis of this compound analogues, one could vary the structure of both the aldehyde and the phosphonium ylide to introduce different alkyl substituents at various positions. The use of stabilized ylides generally leads to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Julia-Kocienski olefination, a modification of the Julia olefination, provides excellent (E)-selectivity in alkene synthesis and is tolerant of a wide range of functional groups. alfa-chemistry.comwikipedia.orgnih.gov This method would be advantageous for synthesizing analogues where high stereoselectivity is desired.

Alkene metathesis also offers a powerful route to diverse alkylated alkenes. libretexts.orgsci-hub.se Cross-metathesis of this compound with other alkenes can lead to a wide array of products with different substitution patterns around the double bond.

Molecular Hybridization and Diversification Approaches for Analogue Generation

Molecular hybridization involves combining structural motifs from different known bioactive molecules to create a new hybrid compound with potentially enhanced or novel activities. Starting with the this compound scaffold, one could envision incorporating pharmacophoric groups from other classes of compounds. For example, an aromatic ring could be introduced into the alkyl chain, or the double bond could be used as a handle to attach a heterocyclic moiety.

Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a library of structurally diverse analogues. nih.gov This could involve a series of branching reaction pathways starting from a common intermediate derived from this compound. For example, the epoxide derivative could be opened with a variety of nucleophiles to generate a range of amino alcohols, ethers, and other functionalized compounds.

Regio- and Stereochemical Aspects in Derivative Synthesis

The control of regioselectivity and stereoselectivity is paramount in the synthesis of derivatives to ensure the generation of single, well-defined isomers for biological evaluation. ucalgary.camasterorganicchemistry.com

Regioselectivity: In reactions involving the double bond of this compound, such as hydration or hydrohalogenation, the regioselectivity is governed by Markovnikov's or anti-Markovnikov's rule. For instance, acid-catalyzed hydration would be expected to yield a tertiary alcohol (Markovnikov addition), while hydroboration-oxidation would produce a primary alcohol (anti-Markovnikov addition). wikipedia.orgmasterorganicchemistry.com

Stereoselectivity: Many reactions that create new stereocenters can be controlled to produce a specific stereoisomer. For example:

Syn-addition: Hydroboration and dihydroxylation with OsO4 occur with syn-stereoselectivity, meaning the new groups are added to the same face of the double bond. chemistrysteps.comucalgary.ca

Anti-addition: Halogenation and epoxidation followed by ring-opening proceed with anti-stereoselectivity, where the new groups add to opposite faces of the original double bond. ucalgary.ca

The choice of reagents and reaction conditions is crucial for controlling the stereochemical outcome. For instance, in the Wittig reaction, the nature of the ylide and the solvent can influence the E/Z selectivity of the resulting alkene. wikipedia.org Similarly, the Julia-Kocienski olefination is known for its high E-selectivity. wikipedia.org

Table 4: Predicted Regio- and Stereochemical Outcomes for Reactions of this compound

Reaction Reagents Regioselectivity Stereoselectivity Product Type
Hydroboration-Oxidation 1. BH3-THF; 2. H2O2, NaOH Anti-Markovnikov Syn-addition Primary alcohol
Acid-Catalyzed Hydration H3O+ Markovnikov Not stereoselective Tertiary alcohol
Epoxidation m-CPBA N/A Syn-addition Epoxide

By carefully selecting synthetic methodologies and considering the principles of regio- and stereochemistry, a diverse and well-defined library of this compound derivatives and analogues can be generated for further investigation.

Spectroscopic Elucidation and Advanced Analytical Characterization of 5 Methylidenepentadecane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Methylidenepentadecane, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are invaluable for assigning specific protons and carbons. The following data are predicted based on established chemical shift values for similar structural motifs.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the various types of protons present in the molecule. The most characteristic signals are those of the methylidene protons (=CH₂), which are anticipated to appear in the downfield region typical for vinylic protons, generally between 4.5 and 6.0 ppm. libretexts.org These two protons are chemically equivalent and are expected to appear as a singlet, or a very finely split multiplet due to long-range coupling.

The protons on the carbons adjacent to the double bond (allylic protons) are also expected to have a characteristic chemical shift, typically in the range of 2.0-2.5 ppm. libretexts.org The remaining methylene (B1212753) (-CH₂-) protons of the long alkyl chains will produce a large, complex multiplet signal in the upfield region, around 1.2-1.4 ppm. The terminal methyl (-CH₃) protons are expected to appear as a triplet at approximately 0.9 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (terminal) ~ 0.9 Triplet (t) 6H
-(CH₂)ₙ- (chain) ~ 1.2-1.4 Multiplet (m) ~ 20H
-CH₂-C= ~ 2.0-2.2 Multiplet (m) 4H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. pressbooks.pub The sp² hybridized carbons of the methylidene group are expected to be the most downfield signals. The quaternary carbon of the double bond (C=C) will appear further downfield than the terminal =CH₂ carbon. pressbooks.pub The sp³ hybridized carbons of the long alkyl chains will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₃ (terminal) ~ 14
-(C H₂)ₙ- (chain) ~ 22-32
-C H₂-C= ~ 35-40
=C H₂ (methylidene) ~ 110-115

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. sdsu.edu For this compound, this would be particularly useful for tracing the connectivity of the protons in the alkyl chains and confirming the coupling between the allylic protons and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals. For instance, the methylidene proton signal at ~4.7-5.0 ppm would show a cross-peak with the carbon signal at ~110-115 ppm.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be related to the alkene and alkane moieties.

The C=C double bond stretch of the methylidene group is expected to produce a moderate absorption band in the region of 1640-1680 cm⁻¹. orgchemboulder.com The stretching vibrations of the vinylic C-H bonds (=C-H) typically appear at higher frequencies than aliphatic C-H stretches, in the range of 3000-3100 cm⁻¹. orgchemboulder.com A strong band resulting from the out-of-plane bending of the =CH₂ group is expected around 890 cm⁻¹. The spectrum will also be dominated by strong absorptions corresponding to the C-H stretching of the long alkyl chains, which are typically observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
=C-H Stretch 3000 - 3100 Medium
C-H Stretch (alkane) 2850 - 2960 Strong
C=C Stretch 1640 - 1680 Medium
C-H Bend (alkane) 1375 - 1465 Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound (C₁₆H₃₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 224.3.

The fragmentation pattern of long-chain alkenes is often characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. libretexts.org Cleavage of the bonds allylic to the double bond is a favorable fragmentation pathway, as it leads to the formation of resonance-stabilized carbocations. Therefore, significant fragment ions would be expected from the cleavage of the C-C bonds adjacent to the methylidene group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkenes that are not conjugated with other chromophores, such as the isolated double bond in this compound, typically exhibit a weak absorption corresponding to a π → π* transition at wavelengths below 200 nm. libretexts.org Therefore, this compound is not expected to show significant absorption in the standard UV-Vis range of 200-800 nm.

Advanced Spectroscopic and Hyphenated Analytical Techniques

The comprehensive characterization of this compound, particularly in complex matrices, necessitates the application of advanced spectroscopic and hyphenated analytical techniques. These methods provide detailed structural information, facilitate purity assessment, and enable the analysis of this compound within intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high resolving power in the chromatographic separation of complex mixtures, coupled with the specificity of mass spectrometric detection, makes it an invaluable tool for both qualitative and quantitative assessments.

In the analysis of this compound, the gas chromatograph separates the compound from other components in a mixture based on their boiling points and affinities for the stationary phase of the GC column. The retention time of this compound is a characteristic parameter under specific chromatographic conditions and can be used for its initial identification.

Upon elution from the GC column, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the structure of this compound. The fragmentation of long-chain alkenes in mass spectrometry is a well-understood process. Allylic cleavages are particularly favored due to the stability of the resulting carbocation. ic.ac.ukdu.ac.in For this compound, key fragmentation pathways would involve the loss of alkyl radicals at various positions along the carbon chain. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low abundance, and a series of fragment ions. The interpretation of this fragmentation pattern allows for the unambiguous identification of the compound.

GC-MS is also instrumental in determining the purity of a this compound sample. The presence of impurities would be indicated by additional peaks in the chromatogram, which can then be identified by their respective mass spectra. For complex hydrocarbon mixtures, GC-MS can be used to identify and quantify the various components, including isomers and related compounds. nih.govcore.ac.uk

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value/Characteristic
Retention Index Dependent on the GC column and temperature program, but would be consistent for a given method.
Molecular Ion (M+) m/z corresponding to the molecular weight of C16H32.
Key Fragment Ions Fragments resulting from allylic cleavage and loss of alkyl radicals.
Purity Assessment A single dominant peak in the chromatogram would indicate high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is highly effective for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for less volatile compounds or for analyses where derivatization is not desirable. For a non-polar hydrocarbon like this compound, the primary challenge in LC-MS lies in the ionization process. nih.govutwente.nl

Standard ionization techniques such as electrospray ionization (ESI) are generally not efficient for non-polar molecules. Therefore, alternative ionization methods are employed. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are more suitable for the analysis of non-polar compounds. nih.gov These "softer" ionization techniques often result in a more abundant molecular ion and less fragmentation compared to electron impact ionization in GC-MS, which can be advantageous for molecular weight determination.

In terms of chromatography, reversed-phase liquid chromatography (RPLC) with a non-polar stationary phase and a polar mobile phase is the most common approach for separating non-polar compounds. shimadzu.com The choice of mobile phase is critical and must be compatible with the chosen ionization technique.

LC-MS can be particularly useful for the analysis of this compound in complex matrices where non-volatile components might interfere with GC-MS analysis. It can also be employed for the simultaneous analysis of this compound and its more polar metabolites or degradation products in a single run, which can be challenging with GC-MS alone. researchgate.net

Table 2: Potential LC-MS Parameters for this compound Analysis

ParameterSuggested Approach
Chromatography Mode Reversed-Phase Liquid Chromatography (RPLC)
Stationary Phase C18 or C30 column
Mobile Phase Acetonitrile/Methanol gradients
Ionization Technique Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap

Raman Spectroscopy and Surface-Enhanced Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and chemical bonding within a sample. spectroscopyonline.com For this compound, the Raman spectrum would exhibit characteristic bands corresponding to the vibrations of its functional groups. The C=C stretching vibration of the methylidene group would give rise to a distinct peak, and the various C-H and C-C stretching and bending vibrations of the long alkyl chain would also be present. libretexts.orgspectroscopyonline.com

One of the key advantages of Raman spectroscopy is its non-destructive nature and the ability to analyze samples with minimal preparation. It is also relatively insensitive to aqueous media, making it suitable for in-situ analysis. However, the inherent weakness of the Raman scattering signal can be a limitation.

To overcome this, surface-enhanced Raman spectroscopy (SERS) can be employed. SERS involves adsorbing the analyte molecules onto a nanostructured metallic surface (typically silver or gold), which can enhance the Raman signal by several orders of magnitude. This technique could be particularly useful for detecting trace amounts of this compound.

Table 3: Expected Raman Spectral Features for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C=C Stretch (Methylidene) ~1640 - 1680
=C-H Stretch ~3000 - 3100
C-H Stretch (Alkyl) ~2800 - 3000
CH₂ Scissoring ~1440 - 1470
CH₃ Bending ~1375 - 1450

X-ray Diffraction (XRD) for Crystalline Derivatives and Solid-State Structure (if applicable)

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For a long-chain hydrocarbon like this compound, which is likely a liquid or a low-melting solid at room temperature, XRD analysis would typically be performed on a crystalline derivative or by cooling the sample to a solid state.

If a suitable single crystal of this compound or a derivative can be grown, single-crystal XRD can provide a precise three-dimensional map of the atomic positions, bond lengths, and bond angles. This would offer definitive structural elucidation.

Powder XRD can be used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline solid and can be used for phase identification and to gain information about the packing of the molecules in the solid state. nih.gov For long-chain compounds, XRD patterns often show characteristic long spacings that relate to the length of the hydrocarbon chain. royalsocietypublishing.orgcolostate.edu

Table 4: Applicability of X-ray Diffraction to this compound

XRD TechniqueApplicability and Information Gained
Single-Crystal XRD Requires a high-quality single crystal. Provides detailed 3D molecular structure, bond lengths, and angles.
Powder XRD Applicable to polycrystalline solids. Provides information on crystal packing, phase purity, and long spacings related to chain length.

Chemometric and Multivariate Analysis of Spectroscopic Data for Complex Mixtures

When analyzing complex mixtures containing this compound, the large datasets generated by techniques like GC-MS and Raman spectroscopy can be challenging to interpret manually. Chemometrics and multivariate analysis offer a suite of statistical and mathematical tools to extract meaningful information from such complex data. researchgate.net

For instance, in the analysis of a complex hydrocarbon mixture by GC-MS, it can be difficult to resolve all the chromatographic peaks completely. Chemometric methods, such as multivariate curve resolution (MCR), can be used to deconvolve overlapping peaks and extract the pure mass spectra of the individual components, including this compound. researchgate.net

Principal Component Analysis (PCA) is another powerful exploratory tool that can be used to identify patterns and relationships within large spectroscopic datasets. For example, PCA could be applied to a set of GC-MS chromatograms from different samples to identify variations in the concentration of this compound and other components, and to classify the samples based on their chemical profiles. researchgate.net

In the context of Raman spectroscopy, chemometrics can be used for quantitative analysis of this compound in mixtures by building calibration models, such as Partial Least Squares (PLS) regression, that correlate the spectral data with the concentration of the analyte.

The application of chemometric methods to the spectroscopic data of this compound can significantly enhance the quality and quantity of information obtained, particularly in the context of complex mixture analysis. nih.gov

Table 5: Chemometric Techniques and Their Applications in the Analysis of this compound

Chemometric TechniqueApplication to Spectroscopic Data
Principal Component Analysis (PCA) Exploratory data analysis, pattern recognition, and sample classification based on GC-MS or Raman data.
Multivariate Curve Resolution (MCR) Deconvolution of overlapping peaks in GC-MS chromatograms to extract pure component spectra.
Partial Least Squares (PLS) Regression Quantitative analysis of this compound in mixtures using Raman or other spectroscopic data.
Cluster Analysis Grouping of samples based on the similarity of their chemical profiles containing this compound.

Computational and Theoretical Investigations of 5 Methylidenepentadecane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of 5-Methylidenepentadecane.

A DFT study of this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Electronic Properties: Calculating key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Thermodynamic Properties: Predicting thermodynamic data like enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy0.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.3 eVReflects the chemical reactivity and electronic excitation energy.
Dipole Moment0.2 DProvides insight into the molecule's polarity.

Note: The values in this table are illustrative and not based on actual calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. fiveable.mewikipedia.org These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory, could be employed to:

Provide a more precise calculation of the molecular geometry and electronic energy. rsc.org

Investigate excited electronic states, which is important for understanding the molecule's response to light (photochemistry).

Calculate electron correlation effects with high accuracy, which is crucial for a precise description of chemical bonding and intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior.

For a long-chain alkene like this compound, MD simulations would be invaluable for:

Conformational Analysis: Exploring the vast conformational space of the flexible pentadecane (B166386) chain to identify the most populated and energetically favorable conformations.

Dynamic Behavior: Simulating the molecule's motion in different environments (e.g., in a vacuum, in a solvent) to understand its flexibility, folding, and intermolecular interactions.

Thermodynamic Properties: Calculating properties such as the radius of gyration and end-to-end distance to characterize the molecule's size and shape distribution over time.

Table 2: Potential Outputs of a Molecular Dynamics Simulation of this compound

ParameterType of Information
Trajectory FileTime-evolution of atomic positions and velocities.
Potential EnergyFluctuations in the system's potential energy over time.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed conformations.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways and the characterization of transition states. researchgate.net This is crucial for understanding the mechanism and kinetics of a reaction.

For this compound, these methods could be used to investigate:

Addition Reactions: Elucidating the mechanism of electrophilic addition to the double bond, a characteristic reaction of alkenes. This would involve locating the transition state for the formation of the carbocation intermediate.

Oxidation Reactions: Studying the pathways for reactions such as epoxidation or ozonolysis, providing insights into the regioselectivity and stereoselectivity of these transformations.

Thermal Decomposition: Investigating the high-temperature decomposition pathways of the molecule, which is relevant to its stability and combustion properties.

The identification of the transition state geometry and its energy allows for the calculation of the activation energy, which is a key determinant of the reaction rate. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is an invaluable tool for interpreting experimental spectra and confirming molecular structures. brehm-research.de

For this compound, theoretical calculations could provide:

NMR Chemical Shifts: Predicting the ¹H and ¹³C NMR chemical shifts. libretexts.org These predictions, when compared with experimental data, can help in the definitive assignment of signals and confirmation of the molecule's structure. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Vibrational Frequencies: Calculating the infrared (IR) and Raman active vibrational modes. spectroscopyonline.comnih.gov The predicted frequencies can be compared with experimental spectra to identify characteristic functional group vibrations, such as the C=C stretching and the vinylic C-H bending modes.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C5)~145 ppm
¹³C NMRChemical Shift (C=CH₂)~110 ppm
¹H NMRChemical Shift (=CH₂)~4.7 ppm
IR SpectroscopyC=C Stretch Frequency~1650 cm⁻¹
IR Spectroscopy=C-H Stretch Frequency~3080 cm⁻¹

Note: These are typical values for the respective functional groups and are not the result of specific calculations for this molecule.

Machine Learning Applications in Molecular Modeling and Design

Machine learning (ML) has emerged as a powerful tool in chemistry for accelerating the discovery and design of new molecules and materials. nsf.gov ML models can be trained on large datasets of chemical information to predict molecular properties and reaction outcomes.

In the context of this compound and related molecules, machine learning could be applied to:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models that correlate the structural features of a series of long-chain alkenes with their physical or chemical properties. This could be used to predict properties like boiling point, viscosity, or reactivity for new, unsynthesized molecules.

Prediction of Spectroscopic Data: Training neural networks on vast databases of calculated and experimental spectra to provide rapid and accurate predictions of NMR and IR spectra.

Force Field Development: Using machine learning to develop more accurate force fields for molecular dynamics simulations, which can improve the reliability of these simulations for long-chain hydrocarbons. researchgate.net

The application of these computational and theoretical methods would provide a comprehensive understanding of the structure, stability, reactivity, and dynamic behavior of this compound, paving the way for its potential applications and further experimental investigations.

Theoretical Approaches to Chemical Bonding and Reactivity

A comprehensive search of publicly available scientific literature and computational chemistry databases has revealed no specific theoretical or computational studies focused on the chemical compound this compound. Consequently, detailed research findings, including data on its chemical bonding and reactivity derived from theoretical approaches, are not available.

General principles of computational chemistry allow for a hypothetical discussion of the theoretical approaches that could be applied to understand the chemical bonding and reactivity of this compound. Such investigations would typically involve quantum chemical calculations to determine the molecule's electronic structure and predict its behavior in chemical reactions.

Chemical Bonding Analysis:

Theoretical investigations into the chemical bonding of this compound would likely employ methods such as Density Functional Theory (DFT) or ab initio calculations. These methods can provide insights into:

Molecular Geometry: Optimization of the molecular structure to determine bond lengths, bond angles, and dihedral angles. For this compound, this would characterize the geometry of the long alkyl chain and the methylidene group.

Electronic Structure: Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are fundamental to understanding the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis: This technique could be used to analyze the bonding in terms of localized electron-pair bonds, providing a more intuitive chemical picture of the bonding within the molecule.

Reactivity Predictions:

Theoretical approaches are invaluable for predicting the reactivity of a molecule. For this compound, computational studies could explore:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the HOMO and LUMO are key determinants of reactivity. The HOMO, being the outermost occupied orbital, is susceptible to electrophilic attack, while the LUMO, the lowest energy unoccupied orbital, is the site for nucleophilic attack. For an alkene like this compound, the π-orbital of the double bond would be a major component of the HOMO, making the double bond a likely site for electrophilic addition reactions.

Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron density distribution around the molecule, highlighting regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). For this compound, the region around the methylidene double bond would be expected to show a high negative potential, indicating its nucleophilic character and susceptibility to attack by electrophiles.

Calculation of Reactivity Descriptors: Various chemical reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, could be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Hypothetical Data Tables:

Without actual computational studies, it is impossible to provide specific data. However, a theoretical study would typically generate data that could be presented in tables such as the following:

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C5=C16Data not available
C4-C5-C6Data not available
H-C16-HData not available
C3-C4-C5-C6Data not available

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMOData not available
ELUMOData not available
HOMO-LUMO Gap (ΔE)Data not available
Chemical Hardness (η)Data not available
Electrophilicity Index (ω)Data not available

Biosynthetic Pathways and Natural Occurrence of 5 Methylidenepentadecane

Identification of Natural Sources and Biological Context

Direct identification of 5-Methylidenepentadecane in specific natural sources is not prominently reported. However, long-chain hydrocarbons, including various alkenes, are known components of plant cuticular waxes and microbial lipids. These compounds often play roles in chemical signaling, structural integrity, and defense. The presence of a methylidene group suggests a specific enzymatic mechanism for its introduction, distinguishing it from more common terminal or internal double bonds in alkenes.

Elucidation of Precursor Molecules in Biological Systems

The biosynthesis of long-chain hydrocarbons is intrinsically linked to fatty acid metabolism. wikipedia.org Therefore, the precursor for a C16 compound like this compound would likely be a C16 fatty acid, palmitic acid, or a closely related derivative. Fatty acid synthesis originates from acetyl-CoA, with chain elongation occurring through the addition of two-carbon units from malonyl-CoA. byjus.com

Table 1: Potential Precursors for this compound Biosynthesis

Precursor MoleculeChemical FormulaRole in Biosynthesis
Acetyl-CoAC₂H₃O-S-CoAInitial building block for fatty acid synthesis.
Malonyl-CoAC₃H₃O₃-S-CoADonates two-carbon units for fatty acid chain elongation.
Palmitic AcidC₁₆H₃₂O₂A likely C16 fatty acid precursor that could be modified to form the final product.

Enzymatic Mechanisms in Methylidene Alkene Formation

The formation of a methylidene group (=CH₂) at the C5 position is a chemically specific reaction. While the exact enzymes for this compound are not characterized, related enzymatic reactions in alkene biosynthesis involve decarboxylation or dehydration steps.

One potential mechanism is the decarboxylation of a fatty acid precursor. nih.gov In some microorganisms, enzymes are known to catalyze the decarboxylation of fatty acids to produce terminal alkenes (α-alkenes). nih.gov The formation of a methylidene group at an internal position would require a more complex enzymatic machinery, possibly involving an initial hydroxylation followed by dehydration, or a rearrangement of the double bond.

Another possibility involves enzymes similar to linalool (B1675412) dehydratase isomerase (LinD), which can catalyze the dehydration of alcohols to form alkenes. acs.orgacs.org This type of enzyme can exhibit control over the position of the resulting double bond, potentially leading to either terminal (Hofmann) or internal (Saytzeff) products. acs.orgacs.org An analogous enzyme could potentially act on a hydroxylated pentadecane (B166386) precursor to form the methylidene group.

Relationship to Fatty Acid or Isoprenoid Biosynthesis Pathways

The biosynthesis of this compound is almost certainly derived from the fatty acid synthesis (FAS) pathway. The straight-chain C15 backbone strongly points to this origin, as opposed to the branched structures typically seen in isoprenoid-derived molecules. The core machinery of FAS builds the saturated hydrocarbon chain, which is then subject to modifying enzymes to introduce the methylidene group. wikipedia.orgresearchgate.net

De novo fatty acid synthesis: Creation of a C16 fatty acid chain from acetyl-CoA and malonyl-CoA. byjus.com

Modification of the fatty acid: Enzymatic action to introduce the methylidene group at the C5 position. This could occur before or after the removal of the carboxyl group.

Engineered Biosynthesis Strategies in Microbial or Plant Systems

While there are no reports of engineered biosynthesis specifically for this compound, significant progress has been made in engineering microorganisms like Pichia pastoris and Saccharomyces cerevisiae to produce other long-chain and medium-chain alkenes. nih.govdtu.dksigmaaldrich.com These strategies typically involve:

Overexpression of key enzymes: Increasing the expression of enzymes in the fatty acid synthesis pathway to boost precursor supply.

Introduction of heterologous enzymes: Incorporating genes from other organisms that encode for enzymes capable of converting fatty acids to alkenes, such as decarboxylases. nih.gov

Metabolic engineering: Modifying the host organism's metabolism to direct more carbon flux towards fatty acid and subsequent alkene production. This can include deleting competing pathways. nih.gov

A hypothetical strategy to produce this compound could involve identifying and introducing a specific set of enzymes capable of acting on a C16 fatty acid precursor to generate the C5-methylidene structure within a microbial host.

Applications of 5 Methylidenepentadecane in Advanced Organic Synthesis

5-Methylidenepentadecane as a Building Block in Complex Molecule Construction

There is currently no available research demonstrating the use of this compound as a foundational building block in the synthesis of more complex chemical structures. The potential of its exocyclic double bond and long aliphatic chain as reactive sites for carbon-carbon bond formation or functional group interconversion has not been explored in the context of multi-step total synthesis or the construction of intricate molecular architectures.

Precursor in the Synthesis of Structurally Diverse Molecules

The role of this compound as a precursor to a variety of molecular scaffolds is another area lacking scientific documentation. While its structure suggests potential for transformations such as oxidation, reduction, or addition reactions to introduce diverse functionalities, no studies have been published that utilize this compound as a starting material for the synthesis of new classes of molecules with varied structural motifs.

Role in the Development of Novel Synthetic Methodologies

The investigation into new and innovative synthetic methods is a cornerstone of modern organic chemistry. However, this compound has not been reported as a substrate or reagent in the development of any novel synthetic protocols. Its potential to influence or participate in new catalytic systems, reaction cascades, or chemo- and stereoselective transformations remains an open area for future research.

Potential in Materials Chemistry through Polymerization Processes

The presence of a terminal alkene in this compound suggests a theoretical potential for its use as a monomer in polymerization reactions. However, there are no published studies on the polymerization of this specific compound. Consequently, its potential to form novel polymers with unique material properties, such as specific thermal, mechanical, or optical characteristics, is purely speculative at this time.

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